Cas no 68921-51-7 (2-Butenedioic acid (E)-, di-C12-18-alkyl esters)
68921-51-7 structure
Product Name:2-Butenedioic acid (E)-, di-C12-18-alkyl esters
CAS-nummer:68921-51-7
MF:C34H64O4
MW:536.869571685791
CID:1732437
PubChem ID:6437684
Update Time:2025-04-21
2-Butenedioic acid (E)-, di-C12-18-alkyl esters Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butenedioic acid (E)-, di-C12-18-alkyl esters
- 2-Butenedioic acid (2E)-, di-C12-18-alkyl esters
- (C12-C18)Dialkyl fumarate
- dipentadecyl (2E)-but-2-enedioate
- dipentadecyl (E)-but-2-enedioate
- Q27280289
- SCHEMBL3128464
- EC 272-943-8
- 68921-51-7
- NS00120840
- EINECS 272-943-8
- dipentadecyl fumarate
- 2-BUTENEDIOIC ACID (2E)-, 1,4-DIPENTADECYL ESTER
- I2JPZ26XC8
- SCHEMBL440695
-
- Inchi: 1S/C34H64O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-33(35)29-30-34(36)38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28,31-32H2,1-2H3/b30-29+
- InChI-sleutel: CUKXIDNDOQQWQN-QVIHXGFCSA-N
- LACHT: O(C(/C=C/C(=O)OCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 536.48046052g/mol
- Monoisotopische massa: 536.48046052g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 32
- Complexiteit: 483
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 14.6
- Topologisch pooloppervlak: 52.6Ų
2-Butenedioic acid (E)-, di-C12-18-alkyl esters Gerelateerde literatuur
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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